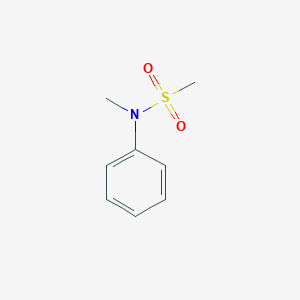

N-methyl-N-phenylmethanesulfonamide

Description

Historical Context of N-Substituted Methanesulfonamide (B31651) Compounds in Organic Chemistry

The journey of N-substituted methanesulfonamide compounds in organic chemistry is intrinsically linked to the broader history of sulfonamides. The discovery of the antibacterial properties of prontosil (B91393) in the 1930s, which is metabolized to sulfanilamide, marked the beginning of the era of sulfa drugs and spurred intense research into sulfonamide chemistry. ekb.eg Initially, the focus was largely on developing derivatives with therapeutic applications.

Over time, the synthetic utility of sulfonamides as protecting groups for amines gained prominence. nih.govwikipedia.org The sulfonamide group is known for its stability under a wide range of reaction conditions, yet its removal can be challenging. This led to the development of various N-substituted sulfonamides with tailored cleavage conditions. For instance, p-toluenesulfonamides (tosylamides) are known for their high stability, while nitrobenzenesulfonamides (nosylamides) are more readily cleaved. nih.gov The exploration of different N-substituents, including alkyl and aryl groups, has been a continuous effort to fine-tune the electronic and steric properties of the sulfonamide nitrogen, thereby modulating its reactivity and utility in multi-step organic synthesis. nih.gov

Significance of N-Methyl-N-Phenylmethanesulfonamide as a Core Chemical Entity in Advanced Synthesis and Mechanistic Studies

This compound serves as a pivotal building block in the synthesis of more complex molecules. Its structure allows for various chemical transformations, making it a versatile intermediate. For example, it can be a precursor in the synthesis of fused γ-lactams and has been utilized as a component in the development of inhibitors for enzymes like BACE-1, which is relevant in Alzheimer's disease research.

The presence of the N-methyl and N-phenyl groups influences the reactivity of the sulfonamide. The methyl group provides a site for potential functionalization, while the phenyl ring can be modified through aromatic substitution reactions. This dual functionality makes it a valuable scaffold in combinatorial chemistry and drug discovery. Furthermore, the sulfonamide moiety itself can participate in various reactions, including nucleophilic substitutions.

In mechanistic studies, N-substituted sulfonamides are employed to understand reaction pathways. For instance, the cleavage of sulfonamides by anion radicals has been a subject of investigation to elucidate the electronic requirements of such reactions. nih.gov The specific stereoelectronic properties of this compound can influence the outcomes of catalytic processes, such as palladium-catalyzed C-H alkylation reactions. nih.gov

Overview of Current Academic Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogues is diverse and spans several areas of chemical science. A significant focus lies in medicinal chemistry, where this moiety is incorporated into larger molecules to modulate their biological activity.

Recent studies have explored its inclusion in:

Anticancer agents: Sulfonamide derivatives are being investigated for their potential as anticancer therapeutics, with research focusing on their ability to inhibit specific enzymes involved in cancer progression. unar.ac.idnih.govresearchgate.net

Anti-inflammatory drugs: Analogues of this compound are being designed and synthesized as potent anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. sci-hub.se

Kinase inhibitors: The sulfonamide group is a key feature in many kinase inhibitors, and derivatives of this compound are being explored for their potential in this area.

Antibacterial agents: The historical success of sulfa drugs continues to inspire the development of new sulfonamide-based antibacterial compounds. ekb.egfrontiersrj.com

In the realm of organic synthesis, research is focused on developing new catalytic methods that utilize N-substituted sulfonamides as reactants or ligands. For example, palladium-catalyzed cross-coupling reactions have been developed using N-substituted 2-aminobiphenylpalladium methanesulfonate (B1217627) precatalysts. mit.edu

Scope and Objectives of Scholarly Investigations Focused on this compound

Scholarly investigations centered on this compound aim to:

Develop novel synthetic methodologies: This includes creating more efficient and selective ways to synthesize the compound itself and to use it as a building block for more complex structures.

Elucidate reaction mechanisms: Researchers are working to understand the precise role of the this compound moiety in influencing the stereochemistry and regioselectivity of chemical reactions. nih.govnih.gov

Explore its potential as a protecting group: Studies are ongoing to evaluate its stability and cleavage conditions compared to other N-protecting groups, aiming to expand the toolbox for synthetic chemists. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Discover new bioactive molecules: A primary objective is to synthesize and test new analogues for a wide range of therapeutic applications, including as antiarrhythmic, anticancer, and anti-inflammatory agents. nih.govacs.org

Investigate its physicochemical properties: A thorough understanding of properties like solubility, stability, and crystal packing is crucial for its application in both materials science and medicinal chemistry.

Interactive Data Tables

Physicochemical Properties of N-Phenylmethanesulfonamide (Precursor)

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | Current time information in Jakarta, ID. |

| Molecular Weight | 171.22 g/mol | wikipedia.org |

| Melting Point | 90-92 °C | Current time information in Jakarta, ID. |

| Appearance | White crystalline solid | Current time information in Jakarta, ID. |

| Solubility | Moderately soluble in water; soluble in ethanol, methanol (B129727), DMSO | Current time information in Jakarta, ID. |

Spectroscopic Data for N-Phenylmethanesulfonamide

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃) | δ 3.01 (s, 3H), 7.16-7.20 (m, 2H), 7.25 (d, J = 8.0 Hz, 2H), 7.34 (t, J = 8.0 Hz, 2H) | rsc.org |

| ¹³C NMR (CDCl₃) | δ 136.9, 129.8, 125.5, 120.9, 39.3 | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUINMQKMBASGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879191 | |

| Record name | METHANESULFONAMIDE, N-METHYL-N-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-35-1 | |

| Record name | METHANESULFONAMIDE, N-METHYL-N-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-phenylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Methyl N Phenylmethanesulfonamide

Direct Synthetic Routes to N-Methyl-N-Phenylmethanesulfonamide

The direct synthesis of this compound is primarily achieved through two straightforward and reliable strategies: the condensation of a pre-methylated amine with a sulfonyl halide or the alkylation of a precursor sulfonamide.

Condensation Reactions Involving N-Methylaniline and Methanesulfonyl Halides

A fundamental and widely practiced method for forming the sulfonamide bond is the reaction between an amine and a sulfonyl halide. In this approach, N-methylaniline serves as the nucleophile, attacking the electrophilic sulfur atom of a methanesulfonyl halide, typically methanesulfonyl chloride. The reaction is generally conducted in the presence of a base, such as pyridine, which neutralizes the hydrogen chloride byproduct formed during the condensation. prepchem.com The synthesis of N-methylaniline itself can be achieved through various methods, including the reaction of aniline (B41778) with methanol (B129727) in the presence of a suitable catalyst or methylation with methyl halides. google.com This route is efficient for producing the target compound directly when the N-methylated amine is readily available.

Table 1: Reagents for Condensation Reaction

| Reactant 1 | Reactant 2 | Base | Product |

|---|

N-Alkylation Strategies of N-Phenylmethanesulfonamide Precursors

An alternative and highly common route involves the methylation of a pre-formed N-phenylmethanesulfonamide. This precursor is readily synthesized by the condensation of aniline and methanesulfonyl chloride. prepchem.com The subsequent N-alkylation specifically introduces the methyl group onto the sulfonamide nitrogen. This transformation can be accomplished using various alkylating agents and conditions.

Standard conditions often involve the use of a methyl halide, such as methyl iodide, in the presence of a base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). google.com Additionally, Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) have been shown to catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua A different approach is the Mitsunobu reaction, which allows for N-alkylation under milder conditions. molaid.com

Table 2: N-Alkylation Methods for N-Phenylmethanesulfonamide

| Alkylating Agent | Catalyst/Base | Solvent | Method |

|---|---|---|---|

| Methyl Iodide | Cs₂CO₃ or NaH | DMF | Standard Alkylation google.com |

| Alkyl Halides | FeCl₃ or ZnCl₂ | Dichloroethane | Lewis Acid Catalysis dnu.dp.ua |

Advanced Synthetic Strategies for this compound Derivatives

Beyond the direct synthesis of the parent compound, significant research has focused on creating derivatives with tailored properties. These strategies involve functionalizing the core structure at either the phenyl ring or the sulfonamide nitrogen, as well as introducing chirality.

Regioselective Functionalization of the Phenyl Ring

Modification of the aromatic phenyl ring is a key strategy for creating diverse analogues. Standard electrophilic aromatic substitution reactions can be applied to the N-phenylmethanesulfonamide scaffold. For instance, Friedel-Crafts acylation of N-phenylmethanesulfonamide with anhydrides like succinic anhydride (B1165640) has been used to introduce keto-acid side chains, primarily at the para-position. esmed.org Nitration of the phenyl ring has also been reported, yielding nitro-substituted derivatives that can be further transformed. esmed.org

Another approach is to begin the synthesis with an already substituted aniline or N-methylaniline. For example, using 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide as a starting material allows for the construction of complex heterocyclic systems, such as carbazoles and pyrazoles, attached to the this compound core. asianpubs.org Modern catalytic methods, such as nickel-catalyzed C-H alkylation, have also been applied to related N-phenylsulfonamide structures, demonstrating advanced techniques for ring functionalization. nih.gov

Diversification at the Sulfonamide Nitrogen Center

While methylation is the most common modification at the sulfonamide nitrogen, other functional groups can be introduced to create compounds with unique chemical properties. A notable example is the synthesis of sulfonamide-based ynamides, such as N-ethynyl-N-phenylmethanesulfonamide. brad.ac.uk These compounds, featuring a carbon-carbon triple bond attached to the nitrogen, are valuable synthetic intermediates.

Furthermore, N-alkylated sulfonamides can undergo subsequent transformations. For example, vicinal halo amides derived from the N-alkylation of sulfonamides can be cyclized under basic conditions to form 1-sulfonylaziridines, which are versatile building blocks in organic synthesis. dnu.dp.ua

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into this compound analogues is crucial for applications in medicinal chemistry and materials science. Stereoselectivity can be achieved through several established synthetic principles. One method involves using enantiomerically pure starting materials, such as a chiral amine or a chiral sulfonyl chloride.

Alternatively, asymmetric catalysts can be employed to control the stereochemical outcome of a reaction. General strategies that could be applied to create chiral analogues include well-known asymmetric transformations like the Sharpless asymmetric epoxidation or dihydroxylation, and Corey-Bakshi-Shibata (CBS) catalytic reductions for creating chiral alcohols within side chains. researchgate.netmdpi.com The use of chiral auxiliaries attached to the molecule to direct the stereoselective addition of a group is another powerful technique. nih.gov Finally, biocatalysis, using enzymes to perform stereoselective reactions like the reduction of ketones or the resolution of racemates, offers an environmentally friendly path to chiral compounds. dss.go.th A specific example from the literature is the synthesis of (R)-N-(2-bromopropyl)-N-phenylmethanesulfonamide, a chiral derivative used in further synthetic transformations. nih.gov

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Method |

|---|---|---|

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis from a chiral amine. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | CBS Reduction, Sharpless Epoxidation mdpi.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a reaction. | Evans auxiliaries, etc. nih.gov |

Cross-Coupling Methodologies for Scaffold Elaboration

The structural framework of this compound can be further elaborated using cross-coupling reactions, a powerful class of reactions in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds. nih.gov One of the most notable examples is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

In the context of this compound, a derivative such as N-(4-iodo-2-phenoxyphenyl)methanesulfonamide can be coupled with a terminal alkyne like 3-phenoxyprop-1-yne. mdpi.comresearchgate.net This specific Sonogashira reaction yields N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, demonstrating the utility of this methodology in creating more complex molecular architectures based on the this compound scaffold. mdpi.comresearchgate.net The reaction proceeds under mild conditions and provides a direct route to internal alkynes. mdpi.comresearchgate.net

Furthermore, derivatives of this compound containing a boronic ester group, such as N-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide, are valuable reagents in Suzuki coupling reactions. smolecule.comevitachem.com In these reactions, the boronic ester acts as a nucleophile that reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. evitachem.com This highlights the versatility of the this compound core in participating in various palladium-catalyzed cross-coupling reactions for the synthesis of diverse organic molecules.

Mechanistic Investigations of this compound Formation

Elucidation of Reaction Pathways for Sulfonamide Bond Formation

The formation of the sulfonamide bond in this compound and related compounds can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions.

A common and traditional method involves the reaction of a sulfonyl chloride with an amine. nih.gov Theoretical calculations suggest that the reaction of N-silylamines with sulfonyl chlorides follows a one-step, S_N2-type mechanism. nih.gov This process is believed to be kinetically controlled, involving the attack of the N-silylamine at the sulfur atom, followed by the elimination of a silyl (B83357) halide. nih.gov

Alternative pathways for sulfonamide synthesis are also being explored. For instance, the reaction of alkenes with sulfonamide derivatives in the presence of an oxidative system can lead to various products, though the direct formation of this compound from alkenes is not explicitly detailed. researchgate.net Another approach involves the reaction of sodium sulfinates with amines, where a plausible mechanism suggests the in-situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide. d-nb.info

Reactions involving thermally generated benzynes and tertiary sulfonamides present another unique pathway where N-S bond cleavage occurs, leading to the formation of new heterocyclic rings. nih.gov This process involves a zwitterionic intermediate and can result in either sulfonyl transfer or desulfonylation. nih.gov

More direct methods include the oxidative coupling of thiols and amines. One proposed mechanism involves the formation of a disulfide, which is then oxidized to a benzenesulfonothioate. This intermediate reacts with an amine to generate the sulfonamide. rsc.org Another pathway suggests the one-electron oxidation of a thiol to a thiyl radical, which then combines with an amine and is subsequently oxidized to the sulfonamide. rsc.org

Kinetic and Thermodynamic Parameters in Synthesis Optimization

Thermodynamically, the formation of the strong Si-F bond in the reaction of N-silylamines with sulfonyl fluorides suggests a highly exothermic reaction, which could serve as a significant driving force for the reaction. nih.gov However, competition experiments indicate that sulfonyl chlorides are far more reactive, implying that the reaction is kinetically controlled. nih.gov

The study of reaction kinetics is crucial for optimizing reaction conditions such as temperature, pressure, and solvent systems. For instance, understanding the rate-limiting steps can guide the choice of catalysts or reaction conditions to accelerate the desired transformation. While detailed kinetic studies on this compound synthesis are not provided, the principles of chemical kinetics, such as the Arrhenius equation which relates reaction rate to temperature, are fundamental. utwente.nl

Thermodynamic data, such as the Gibbs free energy of reaction, can predict the spontaneity of the sulfonamide formation under specific conditions. mdpi.comresearchgate.net In complex reaction systems, understanding the thermodynamic stability of intermediates and products can help in steering the reaction towards the desired outcome and avoiding the formation of byproducts. berkeley.edu For example, in the synthesis of layered oxides, the reaction pathway is dictated by a cascade of energy-releasing steps, where kinetically favorable but thermodynamically unstable intermediates can form initially. berkeley.edu

Process Development and Optimization in this compound Synthesis

The efficiency and progression of this compound synthesis are significantly influenced by various process parameters.

Impact of Solvent Systems on Reaction Efficiency

The choice of solvent is a critical factor in the synthesis of this compound. A patent describing the preparation of N-phenyl methanesulfonamide (B31651) from aniline and methanesulfonyl chloride indicates that solvents such as methylene (B1212753) chloride, trichloromethane, and tetrachloromethane are suitable for this reaction. google.com Another source mentions the use of acetonitrile (B52724) for the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides. nih.gov The solvent can influence reaction rates, yields, and even the reaction pathway by affecting the solubility of reactants, stabilizing intermediates, and modulating the activity of catalysts. For instance, in some sulfonamide synthesis protocols, the reaction can be carried out in the absence of a solvent. nih.gov

Catalytic Approaches for Enhanced Yield and Selectivity

The synthesis of this compound through catalytic N-methylation of N-phenylmethanesulfonamide represents a significant advancement over traditional methods, offering improved yields, higher selectivity, and more environmentally benign reaction conditions. Research has focused on the development of various catalytic systems, primarily involving transition metals, to facilitate this transformation efficiently. These approaches often utilize methanol as a green and readily available C1 source for the methyl group.

One of the prominent catalytic systems employs ruthenium complexes. A metal-ligand bifunctional ruthenium catalyst, specifically [(p-cymene)Ru(2,2'-bpyO)(H₂O)], has demonstrated high efficiency for the N-methylation of a range of amines and sulfonamides using methanol in the presence of a carbonate salt. organic-chemistry.org This method is noted for its broad substrate scope and tolerance of sensitive functional groups, proceeding with water as the sole byproduct. organic-chemistry.org The proposed mechanism involves the dehydrogenation of methanol to formaldehyde, followed by condensation with the sulfonamide and subsequent hydrogenation of the resulting intermediate. organic-chemistry.org Another ruthenium-based catalyst system, (DPEPhos)RuCl₂PPh₃, has also been effectively used for N-methylation with methanol under weakly basic conditions, such as in the presence of cesium carbonate. acs.org

Manganese-catalyzed reactions have also emerged as a viable and more earth-abundant alternative for the N-alkylation of sulfonamides. A well-defined Mn(I) PNP pincer precatalyst has been shown to efficiently catalyze the N-alkylation of various aryl and alkyl sulfonamides with primary alcohols, achieving excellent yields in mono-N-alkylation. organic-chemistry.org

In addition to ruthenium and manganese, other transition metals like iridium and copper have been explored for the N-alkylation of sulfonamides. Iridium catalysts, for instance, have been utilized in the N-methylation of primary amines and sulfonamides with methanol as the methylating agent. acs.org Furthermore, innovative copper-catalyzed methods, such as those employing metallaphotoredox catalysis, have been developed for the N-alkylation of a wide array of N-nucleophiles with alkyl halides, showcasing the expanding toolkit available for such transformations. princeton.edu

The table below summarizes key research findings on the catalytic N-methylation of N-phenylmethanesulfonamide and related sulfonamides, highlighting the catalyst, reaction conditions, and outcomes.

| Catalyst | Substrate | Methylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | N-Phenylmethanesulfonamide | Methanol | Cs₂CO₃ | Toluene (B28343) | 110 | 98 | organic-chemistry.org |

| (DPEPhos)RuCl₂PPh₃ | N-Phenylmethanesulfonamide | Methanol | Cs₂CO₃ | Not Specified | 130 | 95 | acs.org |

| [Ru(p-cymene)Cl₂]₂ / dppf | Primary Sulfonamides | Methanol | Not Specified | Not Specified | Not Specified | High | organic-chemistry.org |

| Mn(I) PNP pincer | Aryl Sulfonamides | Benzylic/Aliphatic Alcohols | Not Specified | Not Specified | Not Specified | Excellent | organic-chemistry.org |

| [Cp*IrCl₂]₂ | Aryl Sulfonamides | Methanol | NaOH | Not Specified | Not Specified | High | acs.org |

Table 1: Summary of Catalytic Approaches for N-Alkylation of Sulfonamides.

These catalytic methodologies underscore a significant trend towards more sustainable and efficient chemical synthesis. The ability to use environmentally friendly C1 sources like methanol, coupled with the high efficiency and selectivity of modern catalysts, provides a powerful platform for the production of this compound and its analogs.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of N-methyl-N-phenylmethanesulfonamide in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular framework and define the environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule: the methyl group attached to the sulfur atom (S-CH₃), the methyl group attached to the nitrogen atom (N-CH₃), and the protons of the phenyl ring.

The protons of the methanesulfonyl group (S-CH₃) are expected to produce a singlet in the upfield region, typically around 2.8-3.0 ppm. This chemical shift is influenced by the electron-withdrawing sulfonyl group. The N-methyl (N-CH₃) protons also appear as a singlet, generally found slightly downfield compared to a simple amine due to the influence of the attached sulfonyl and phenyl groups. The aromatic protons on the phenyl ring resonate in the characteristic downfield region, typically between 7.0 and 8.0 ppm, as a result of the deshielding effect of the ring current. Their specific splitting patterns (e.g., multiplets) depend on their position on the ring and their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| S-CH₃ | ~2.9 | Singlet |

| N-CH₃ | ~3.1 | Singlet |

| Aromatic (C₆H₅) | ~7.2 - 7.6 | Multiplet |

The ¹³C NMR spectrum provides a map of the carbon backbone. For this compound, distinct signals are expected for the methanesulfonyl carbon, the N-methyl carbon, and the carbons of the phenyl ring.

The carbon of the methanesulfonyl group (S-CH₃) typically appears as a sharp signal in the range of 39-41 ppm. The N-methyl carbon resonates in a similar region. The aromatic carbons of the phenyl ring are observed further downfield, generally between 120 and 140 ppm. libretexts.org The carbon atom directly attached to the nitrogen (C1 or ipso-carbon) often shows a characteristic downfield shift due to the electronegativity of the nitrogen and the sulfonyl group. The other aromatic carbons (ortho, meta, para) will have slightly different chemical shifts depending on their electronic environment. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| S-CH₃ | ~40 |

| N-CH₃ | ~38 |

| Aromatic C (C1, ipso) | ~140 |

| Aromatic C (ortho, meta, para) | ~121 - 130 |

While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations among the protons of the phenyl ring, confirming their adjacency and helping to assign their specific positions (ortho, meta, para). It would show no cross-peaks for the S-CH₃ and N-CH₃ groups as they are singlets with no neighboring protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would show a cross-peak connecting the S-CH₃ proton signal to the S-CH₃ carbon signal, the N-CH₃ proton signal to the N-CH₃ carbon signal, and each aromatic proton signal to its corresponding aromatic carbon signal. This provides definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are two or three bonds away (²,³JCH). mdpi.com For this molecule, key HMBC correlations would be expected between:

The N-CH₃ protons and the ipso-carbon of the phenyl ring, confirming the N-phenyl bond.

The N-CH₃ protons and the S-CH₃ carbon , confirming the N-sulfonyl linkage.

The S-CH₃ protons and the ipso-carbon of the phenyl ring (a three-bond correlation through the S-N bond).

The ortho-protons of the phenyl ring and the ipso-carbon , further confirming the aromatic system's connectivity.

Together, these 2D NMR techniques provide an interlocking web of evidence that confirms the complete connectivity of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying the presence of specific functional groups, which have characteristic absorption or scattering frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the most diagnostic peaks are those associated with the sulfonyl group.

The sulfonyl (SO₂) group produces two very strong and characteristic absorption bands. researchgate.net The asymmetric S=O stretching vibration typically appears in the range of 1330-1350 cm⁻¹, while the symmetric S=O stretch is found at a lower wavenumber, around 1150-1170 cm⁻¹. researchgate.netnih.gov The presence of these two intense bands is strong evidence for the sulfonamide functionality. Other important vibrations include C-H stretching from the methyl and aromatic groups (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | ~2850 - 3000 | Medium |

| S=O Asymmetric Stretch | ~1330 - 1350 | Strong |

| S=O Symmetric Stretch | ~1150 - 1170 | Strong |

| C-N Stretch | ~1200 - 1300 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric vibrations and skeletal modes.

For this compound, Raman spectroscopy would be valuable for observing the symmetric S=O stretch, which is often a strong and sharp peak in the Raman spectrum. It also excels at detecting vibrations within the carbon skeleton of the phenyl ring (C-C stretching modes) and the S-C bond of the methanesulfonyl group. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule, strengthening the structural assignment by confirming the presence and connectivity of its key functional groups.

Investigation of Intermolecular Hydrogen Bonding Networks via Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the hydrogen bonding networks in sulfonamides like this compound. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the sulfonyl oxygens) facilitates self-association.

Studies on related N-methylated sulfonamides demonstrate that in the gas phase or in low-polarity inert solvents, these molecules can exist as an equilibrium mixture of monomers and cyclic dimers. researchgate.netresearchgate.net This association is readily detectable through shifts in the vibrational frequencies of the groups involved in hydrogen bonding. The formation of an N-H···O=S hydrogen bond typically leads to a broadening and red-shifting (a shift to lower wavenumber) of the N-H stretching band in the IR spectrum, providing clear evidence of this interaction. rsc.org

Quantitative analysis of the vibrational spectra, particularly in the N-H and S=O stretching regions, allows for the stoichiometric analysis of competing intermolecular hydrogen bonds. rsc.org For instance, in mixtures, the equilibrium constants for self-association versus association with other molecules can be determined. rsc.org Computational studies, often using Density Functional Theory (DFT), complement experimental spectra by calculating the vibrational frequencies and energetics of different hydrogen-bonded conformers, such as non-linear and bidentate complexes where both sulfonyl oxygens participate in bonding. researchgate.net The interplay between hydrogen bonding and intermolecular vibrational coupling can be complex, influencing spectral features and revealing details about the dynamical structure of associated molecules in condensed phases. nih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular identity of this compound and for elucidating its structure through the analysis of its fragmentation pathways. The chemical formula for this compound is C₈H₁₁NO₂S, which corresponds to a precise molecular weight of 185.24 g/mol .

In a typical electron impact (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 185. The fragmentation of sulfonamides is often characteristic. The methanesulfonamide (B31651) group can undergo cleavage in distinct ways that serve as diagnostic indicators. Two common fragmentation pathways include:

Loss of the methanesulfonyl radical (•CH₃SO₂): This involves the cleavage of the S-N bond, resulting in a loss of 79 mass units and leading to a fragment ion at m/z 106.

Loss of sulfur dioxide (SO₂): This fragmentation involves rearrangement and results in the loss of 64 mass units.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the different structural components of the molecule. scienceready.com.au The relative abundance of the fragment ions provides insight into the stability of the ions and the relative weakness of the chemical bonds within the parent molecule. msu.edu

Table 1: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z Ratio | Proposed Loss |

|---|---|---|

| [C₈H₁₁NO₂S]⁺˙ | 185 | Molecular Ion |

| [C₇H₈N]⁺ | 106 | Loss of •CH₃SO₂ |

Note: This table is based on typical fragmentation patterns for this class of compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state.

Single-Crystal X-ray Diffraction for Atomic Position and Bond Parameter Refinement

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates, bond lengths, bond angles, and unit cell dimensions of a crystalline solid. uhu-ciqso.es For this compound and its analogs, SC-XRD studies reveal key structural parameters of the sulfonamide moiety. While gas phase and condensed phase geometries can differ, crystal structure surveys provide reliable average bond lengths for the solid state. nih.gov For example, surveys of related sulfonamides show that the average S=O bond length is approximately 1.43 Å, and the S-N bond length is about 1.62 Å. nih.gov These experimental values are crucial for validating and refining computational models.

Table 2: Typical Sulfonamide Bond Parameters from Crystallographic Data

| Parameter | Typical Value (Å) | Source |

|---|---|---|

| S=O Bond Length | 1.433 | nih.gov |

| S-N Bond Length | 1.621 | nih.gov |

| S-C (aliphatic) Bond Length | ~1.75 | researchgate.net |

Note: Values are derived from closely related sulfonamide structures and database surveys.

Analysis of Supramolecular Assembly, Crystal Packing Motifs, and Polymorphism

The ability of a molecule to exist in multiple crystalline forms is known as polymorphism. arxiv.org This phenomenon is of great interest in the pharmaceutical sciences as different polymorphs can exhibit varied physicochemical properties. nih.gov Sulfonamides are known to exhibit polymorphism, where different crystal packings are governed by the subtle interplay of intermolecular interactions. nih.govresearchgate.net

The supramolecular assembly of N-phenylmethanesulfonamide derivatives in the crystal lattice is typically dominated by hydrogen bonding. researchgate.net Molecules often organize into recognizable patterns or motifs. A common motif observed in related primary and secondary sulfonamides is the formation of infinite one-dimensional chains, where molecules are linked head-to-tail by N-H···O=S hydrogen bonds. researchgate.netresearchgate.net In other cases, molecules may form centrosymmetric dimers. researchgate.net The specific packing arrangement adopted can be influenced by crystallization conditions, leading to the formation of different polymorphs with potentially different stabilities and properties. nih.govresearchgate.net

Conformational Analysis of the Sulfonamide Moiety and Aromatic Ring Orientations

The conformation of the N-H bond relative to the rest of the molecule is also significant. In many crystal structures of related compounds, the N-H and S=O bonds are observed to be in a trans conformation to each other. researchgate.net Furthermore, rotational spectroscopy studies on similar molecules show that the amino group hydrogen atoms can adopt different orientations relative to the sulfonyl oxygens, such as eclipsing them or being staggered. kcl.ac.uk These conformational preferences are the result of minimizing steric hindrance while maximizing favorable electronic and intermolecular interactions. nih.govkcl.ac.uk

Elucidation of Intermolecular Interactions: Hydrogen Bonds and π-Stacking

The stability of the crystal lattice of this compound is determined by a network of intermolecular interactions.

π-Stacking: In addition to hydrogen bonding, interactions involving the aromatic phenyl rings can also play a role. rsc.org π-π stacking interactions, where the faces of two phenyl rings are arranged in a parallel or parallel-displaced manner, contribute to the cohesive energy of the crystal. researchgate.netnih.gov In some related structures, centroid-to-centroid distances between rings of around 3.6 Å have been observed, indicative of stabilizing face-to-face π-π interactions. researchgate.net

Table 3: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor | Acceptor | Typical Geometry |

|---|---|---|---|

| Hydrogen Bond | N-H | O=S | D···A distance: ~2.9-3.0 Å; Angle: >150° |

Note: Geometric parameters are based on data from analogous crystal structures.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide |

| N-methyl-N-(phenylethynyl)methanesulfonamide |

| N-phenyl-methane-sulfonamide |

| N-(2-Methylphenyl)benzenesulfonamide |

| N,N-dimethylmethanesulfonamide |

| N-methyltrifluoromethanesulfonamide |

| N-methylacetamide |

| Sulfamethoxazole |

| Sulfamethazine |

| Sulfachloropyridazine |

Computational Chemistry and Molecular Modeling of N Methyl N Phenylmethanesulfonamide

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-methyl-N-phenylmethanesulfonamide, providing a detailed picture of its geometry, vibrational modes, and electronic landscape.

Density Functional Theory (DFT) has become a principal tool for the computational investigation of molecular structures and properties due to its balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. irjweb.com This optimization seeks to find the minimum energy conformation on the potential energy surface. d-nb.info The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters of a Sulfonamide Moiety from DFT Calculations

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S=O | ~1.43 - 1.46 | O=S=O | ~120 - 123 |

| S-N | ~1.64 - 1.68 | C-S-N | ~105 - 108 |

| S-C (methyl) | ~1.77 | S-N-C (phenyl) | ~118 - 122 |

| N-C (phenyl) | ~1.43 |

Note: These values are representative of sulfonamide moieties as determined by DFT calculations on related structures and serve as a predictive guide for this compound. researchgate.netresearchgate.netnih.gov

Furthermore, DFT calculations are instrumental in predicting the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. scholarsresearchlibrary.com Each calculated frequency represents a specific normal mode of vibration, such as the characteristic symmetric and asymmetric stretching of the S=O bonds, C-H stretching, and phenyl ring deformations. researchgate.netmdpi.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational bands. nih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental observations. scholarsresearchlibrary.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Sulfonamides

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| S=O Asymmetric Stretch | ~1350 - 1370 |

| S=O Symmetric Stretch | ~1150 - 1170 |

| C-N Stretch | ~1180 - 1200 |

| S-N Stretch | ~900 - 930 |

| Phenyl Ring C-C Stretch | ~1450 - 1600 |

Note: These are typical ranges for sulfonamides predicted by DFT calculations and are expected to be representative for this compound. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for probing the electronic structure of this compound. ulisboa.pt Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide more accurate descriptions of electron correlation effects. nih.gov

These methods are particularly useful for constructing detailed potential energy surfaces, which map the energy of the molecule as a function of its geometry. This allows for the identification of various conformers and the transition states that connect them, providing a comprehensive understanding of the molecule's energy landscape. For flexible molecules like this compound, with rotational freedom around the S-N and N-phenyl bonds, ab initio calculations can precisely determine the relative energies of different rotational isomers (rotamers). excli.de

Moreover, ab initio methods are employed to investigate the excited electronic states of the molecule. nih.gov Time-Dependent DFT (TD-DFT) is a common approach for predicting electronic absorption spectra (UV-Vis), detailing the transitions from the ground state to various excited states. nih.gov This information is crucial for understanding the photophysical properties of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a powerful tool for structure elucidation and verification. academie-sciences.frliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating the NMR shielding tensors of a molecule. amazonaws.com From these tensors, the isotropic chemical shifts for nuclei such as ¹H and ¹³C can be determined. d-nb.infonih.gov

These predicted chemical shifts can then be compared with experimental data obtained from NMR spectroscopy. d-nb.infoamazonaws.com A strong correlation between the calculated and experimental values provides confidence in the determined molecular structure and conformation in solution. biorxiv.org For this compound, computational NMR predictions can help in the definitive assignment of protons and carbons, especially for the phenyl ring and the N-methyl group.

Table 3: Representative Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts for a Sulfonamide Moiety

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ (¹H) | ~2.7 - 3.0 | ~2.8 |

| Phenyl-H (ortho) (¹H) | ~7.2 - 7.4 | ~7.3 |

| Phenyl-H (meta) (¹H) | ~7.4 - 7.6 | ~7.5 |

| Phenyl-H (para) (¹H) | ~7.3 - 7.5 | ~7.4 |

| N-CH₃ (¹³C) | ~35 - 40 | ~38 |

| Phenyl-C (ipso) (¹³C) | ~138 - 142 | ~140 |

| Phenyl-C (ortho) (¹³C) | ~120 - 125 | ~123 |

| Phenyl-C (meta) (¹³C) | ~128 - 132 | ~130 |

| Phenyl-C (para) (¹³C) | ~125 - 129 | ~127 |

Note: The predicted values are typical for sulfonamides calculated using the GIAO-DFT method. Experimental values are illustrative and can vary with solvent and other conditions. excli.deamazonaws.comnih.gov

The electronic properties and chemical reactivity of this compound can be further understood through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukedu.krd The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. irjweb.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.netdergipark.org.tr

The distribution of electron density in this compound can be visualized using a Molecular Electrostatic Potential (MEP) map. ajchem-a.com The MEP surface illustrates the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. irjweb.comajchem-a.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

Table 4: Calculated Reactivity Parameters for a Representative Sulfonamide

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.5 to 6.5 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | ~ 3.5 to 4.5 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | ~ 2.7 to 3.3 |

Note: These values are derived from DFT calculations on representative sulfonamide structures and provide an estimate of the reactivity of this compound. irjweb.comajchem-a.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. libretexts.org

This compound is a flexible molecule due to the presence of several rotatable single bonds, particularly the S-N and N-phenyl bonds. MD simulations are an excellent tool for exploring the full range of conformations that this molecule can adopt in different environments, such as in solution or when bound to a biological target. auremn.org.brethz.ch By simulating the atomic motions over time, MD can map out the conformational landscape, identifying the most populated conformational states and the energetic barriers between them. nih.gov This understanding of the molecule's flexibility and preferred shapes is vital in fields like drug discovery, where the bioactive conformation of a ligand is often a key determinant of its efficacy. researchgate.net The simulations can reveal how intermolecular interactions, such as hydrogen bonding and van der Waals forces with solvent molecules or a receptor binding pocket, influence the conformational preferences of this compound. nih.gov

Simulation of Protein-Ligand Complex Stability and Dynamics

The stability and dynamic behavior of this compound when bound to a protein are critical for understanding its potential as a bioactive molecule. Molecular dynamics (MD) simulations are a powerful computational tool to study these aspects, providing an atomic-level movie of the complex over time. nih.govnih.gov

MD simulations can reveal the conformational changes in both the ligand and the protein upon binding. nih.gov The root mean square deviation (RMSD) is a key metric calculated from MD trajectories to assess the stability of the protein-ligand complex. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. mdpi.com For instance, in studies of various protein-ligand complexes, stable RMSD values indicated that the compounds maintained their initial docking poses. mdpi.com Conversely, significant fluctuations in RMSD can indicate instability or a search for a more favorable binding mode.

Another important parameter derived from MD simulations is the radius of gyration (Rg), which measures the compactness of the protein-ligand complex. Significant changes in Rg can indicate that ligand binding induces conformational changes in the protein. mdpi.com Furthermore, root mean square fluctuation (RMSF) analysis can pinpoint which specific amino acid residues of the protein exhibit the most significant movements, providing insights into the flexibility of different regions of the binding site. mdpi.com

While specific MD simulation studies focusing solely on this compound are not prevalent in the reviewed literature, the methodologies are well-established. Such a study would involve placing the docked this compound into the active site of a target protein, solvating the system with water molecules, and running a simulation for a duration sufficient to observe the system's dynamic behavior and stability. mdpi.com The insights gained would be invaluable for understanding its mechanism of action and for guiding further drug design efforts.

Advanced Interaction Analysis Techniques

To gain a deeper and more accurate understanding of the interactions between this compound and its molecular partners, researchers employ a suite of advanced computational techniques that go beyond classical molecular mechanics.

Quantum Mechanics/Molecular Mechanics (QM/MM) Analyses for Refined Interaction Energies

For a highly accurate calculation of the binding energy and a detailed understanding of the electronic effects at the heart of a protein-ligand interaction, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govnih.gov In a QM/MM approach, the most critical part of the system, such as the ligand (this compound) and the key amino acid residues in the protein's active site, is treated with quantum mechanics, which provides a more accurate description of electronic phenomena like polarization and charge transfer. nih.govuniversite-paris-saclay.fr The rest of the protein and the solvent are treated with the computationally less expensive molecular mechanics force fields. nih.gov

This hybrid approach allows for the calculation of refined interaction energies that account for the subtle electronic rearrangements that occur upon binding. nih.gov The accuracy of QM/MM calculations is crucial for ranking potential drug candidates and for understanding the specific contributions of different residues to the binding affinity. nih.gov For example, QM/MM studies on other systems have highlighted the importance of polarization and electronic contributions, which are often neglected in classical calculations. nih.gov Applying QM/MM to a complex of this compound would provide a more precise picture of its binding, potentially revealing key electronic interactions that drive its affinity and selectivity for a particular protein target.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov This method defines a surface for a molecule in a crystal, which is the boundary where the electron distribution of the sum of spherical atoms for the molecule is equal to the electron distribution of the sum of spherical atoms for all other molecules in the crystal.

For example, in a study of a related methanesulfonanilide derivative, Hirshfeld surface analysis revealed the dominant intermolecular interactions. nih.gov The analysis showed the percentage contributions of different contacts, such as H···H, C···H/H···C, and O···H/H···O, to the total Hirshfeld surface. nih.gov Similar analysis on a crystal structure of this compound would provide a detailed, quantitative understanding of how the molecules pack together, highlighting the key non-covalent interactions that stabilize the crystal lattice. This information is crucial for understanding its physical properties and for polymorphism studies.

Below is a hypothetical table illustrating the kind of data that would be generated from a Hirshfeld surface analysis of this compound.

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 18.2 |

| S···H/H···S | 5.8 |

| N···H/H···N | 3.1 |

| Other | 2.4 |

This table is for illustrative purposes and does not represent real experimental data.

Energy Decomposition Analysis (e.g., SAPT) for Noncovalent Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that provides a detailed and physically meaningful decomposition of the interaction energy between molecules into fundamental components: electrostatics, exchange (or Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). wikipedia.orgpsicode.org Unlike supermolecular methods, SAPT calculates the interaction energy directly, thus avoiding the basis set superposition error (BSSE). wikipedia.org

A SAPT analysis of the interaction between this compound and a binding partner (such as a protein residue or another small molecule) would quantify the nature of the noncovalent bond. nih.govohio-state.edu This allows researchers to understand whether the interaction is primarily driven by electrostatic attraction, dispersion forces, or a combination of factors. qcware.com This level of insight is invaluable for rational drug design, as it allows for the targeted modification of the molecule to enhance specific types of interactions and improve binding affinity and selectivity. qcware.com

The simplest level, SAPT0, provides a good balance between accuracy and computational cost and is often used for initial analyses. wikipedia.org Higher levels of SAPT can provide even more accurate results, approaching the "gold standard" of coupled-cluster calculations. wikipedia.org

A hypothetical energy decomposition for the interaction of this compound with a hypothetical protein residue is presented in the table below.

| Energy Component | Interaction Energy (kcal/mol) |

| Electrostatics | -7.5 |

| Exchange | +9.2 |

| Induction | -2.8 |

| Dispersion | -4.1 |

| Total SAPT0 Energy | -5.2 |

This table is for illustrative purposes and does not represent real experimental data.

Computational Approaches for Structure-Based Design and Virtual Screening Methodologies

The this compound scaffold has appeared in the context of structure-based drug design and virtual screening campaigns aimed at discovering novel inhibitors for various protein targets. doi.orgjst.go.jp Structure-based drug design relies on the three-dimensional structure of the target protein to design or identify molecules that can bind to it with high affinity and selectivity. nih.gov

Virtual screening is a key computational technique in this process, where large libraries of chemical compounds are computationally docked into the binding site of a target protein to identify potential hits. bioinformation.netnih.gov The this compound moiety has been incorporated into larger molecules designed to interact with specific targets, such as focal adhesion kinase (FAK) inhibitors. doi.org In such studies, this moiety can be crucial for forming key interactions, like hydrogen bonds with specific residues in the protein's active site. doi.org

The process often starts with identifying a pharmacophore, which is the essential three-dimensional arrangement of functional groups necessary for biological activity. jst.go.jp For instance, a pharmacophore model could include the sulfonamide group of the this compound moiety as a key hydrogen bond acceptor. doi.org This model is then used to screen virtual compound libraries. The top-scoring compounds from the virtual screen are then often subjected to more rigorous computational analysis, such as MD simulations and binding free energy calculations, before being selected for experimental testing. researchgate.net

The table below provides an example of how data from a virtual screening campaign might be presented.

| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target Protein |

| ZINC12345678 | -9.8 | H-bond with Asp564, hydrophobic interactions |

| CHEMBL987654 | -9.5 | H-bond with Asp564, pi-stacking with Tyr503 |

| ZINC87654321 | -9.2 | H-bond with Glu506, salt bridge with Arg426 |

This table is for illustrative purposes and does not represent real experimental data.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of N-methyl-N-phenylmethanesulfonamide is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The substitution pattern is influenced by the nature of the N-methylmethanesulfonamide substituent and the reaction conditions.

Research has shown that the fluorination of N-phenylmethanesulfonamide can be influenced by the solvent used. google.com For instance, using an aprotic non-polar solvent like carbon tetrachloride favors ortho substitution, while protic solvents tend to favor the para position. google.com A study on the fluorination of N-phenylmethanesulfonamide in trifluoroacetic acid at 0°C resulted in a mixture of products, with N-(2-fluorophenyl)methanesulfonamide being the major product. google.com

Derivatives of this compound can also undergo electrophilic aromatic substitution. For example, the synthesis of N-[4-(chloromethyl)phenyl]methanesulfonamide can be achieved through the chloromethylation of N-phenylmethanesulfonamide. This reaction can be optimized by using a zinc chloride catalyst and a solvent like toluene (B28343) to improve regioselectivity.

Nucleophilic Reactivity at the Sulfur Center and Other Electrophilic Sites

The sulfur atom in the sulfonamide group of this compound is an electrophilic center and can be attacked by nucleophiles. This reactivity is central to many of its derivatization strategies.

The synthesis of this compound itself often involves the nucleophilic attack of an amine on a sulfonyl chloride. evitachem.com For instance, the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base is a common method for its preparation. google.comontosight.ai

The sulfonamide nitrogen can also exhibit nucleophilic character, particularly after deprotonation under basic conditions, allowing it to react with various electrophiles. evitachem.com Furthermore, the bromomethyl group in derivatives like N-(3-(bromomethyl)phenyl)methanesulfonamide is a reactive site for nucleophilic substitution, enabling the introduction of various functional groups.

Oxidation and Reduction Reactions Affecting the this compound Scaffold

The this compound scaffold can undergo both oxidation and reduction reactions, leading to a diverse range of derivatives.

Oxidation Reactions

The compound can be oxidized to form different sulfonamide derivatives. smolecule.com For instance, N-(2-phenylethyl)methanesulfonamide can be oxidized to form sulfonic acid derivatives. The specific products formed depend on the oxidizing agents and reaction conditions used.

Reduction Reactions

Reduction reactions can modify different parts of the this compound molecule. The sulfonamide group can be reduced to an amine under specific conditions, for example, with lithium aluminum hydride. evitachem.com The nitro group in nitro-substituted derivatives can be reduced to an amino group, a key step in the synthesis of more complex molecules. mdpi.com For example, the reduction of the nitro group in nimesulide (B1678887) is a step in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide. researchgate.net

A study on the asymmetric reduction of N-[4-(2-bromoacetyl)phenyl]methanesulfonamide using Candida viswanathii MTCC 5158 demonstrated the potential for stereoselective transformations of this scaffold. asianpubs.org Chemical reduction of the same compound can be achieved using sodium borohydride (B1222165) in methanol (B129727). asianpubs.org

Cycloaddition and Condensation Reactions for Novel Ring Systems Incorporating the Moiety

The this compound moiety can be incorporated into novel ring systems through cycloaddition and condensation reactions. These reactions are valuable for synthesizing complex polycyclic scaffolds.

Cycloaddition Reactions

Photosensitized [4+2]-cycloaddition reactions of N-arylsulfonylimines with alkenes can produce complex polycyclic structures with high regioselectivity and diastereoselectivity. nih.gov Depending on the specific N-sulfonylimine used, [2+2] cycloaddition reactions can also occur, leading to the formation of azetidines. nih.gov The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. uc.pt

Condensation Reactions

Condensation reactions are also employed to build larger molecules incorporating the this compound framework. For example, the condensation of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with cyclohexanone (B45756) or N-methyl-4-piperidone leads to the formation of carbazole (B46965) and pyrido[4,3-b]indole derivatives, respectively. researchgate.net Similarly, condensation with substituted aryl β-diketones can yield novel pyrazole (B372694) derivatives. researchgate.net Carbonyl condensation reactions, in general, involve the reaction of an enolate with a carbonyl compound to form a new carbon-carbon bond. vanderbilt.edu

Coordination Chemistry Studies with Metal Centers

The this compound moiety can act as a ligand, coordinating with various metal centers to form metal complexes. This area of study is crucial for understanding the potential applications of these compounds in catalysis and materials science.

The nitrogen and oxygen atoms of the sulfonamide group can participate in coordination with metal ions. nih.gov For example, the N-methyl-N-phenyl-methanesulfonamide group in certain inhibitors has been shown to interact with the active site of enzymes through hydrogen bonding and π-π stacking. nih.gov

The study of solvated metal ions in N,N'-dimethylpropyleneurea (DMPU), a molecule with some structural similarities to the urea (B33335) portion of some complex sulfonamides, has shown that the steric bulk of the ligands can influence the coordination number of the metal ion. core.ac.uk The synthesis of various coordination compounds involving silver ions and isonicotinamide (B137802) demonstrates the diverse coordination modes possible with related nitrogen-containing ligands. researchgate.net

The table below summarizes the key reactions and findings discussed:

| Section | Reaction Type | Key Findings |

| 5.1 | Electrophilic Aromatic Substitution | Solvent choice influences ortho/para selectivity in fluorination. google.com |

| 5.2 | Nucleophilic Reactivity | The sulfur center is electrophilic; the nitrogen can be nucleophilic upon deprotonation. evitachem.com |

| 5.3 | Oxidation and Reduction | The scaffold can be oxidized to sulfonic acids or reduced at the sulfonamide or other functional groups. evitachem.com |

| 5.4 | Cycloaddition and Condensation | Forms novel carbazoles, pyrazoles, and other heterocyclic systems. researchgate.net |

| 5.5 | Coordination Chemistry | The sulfonamide group can coordinate with metal centers, influencing biological activity. nih.gov |

Mechanistic Research on Molecular Interactions and Biological Relevance

Investigations into Enzyme-Ligand Binding Mechanisms and Molecular Recognition

The N-methyl-N-phenylmethanesulfonamide moiety is a critical component in a novel class of potent antibiotics targeting LpxH, an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. nih.govresearchgate.netosti.gov Lipid A is vital for the integrity of the bacterial outer membrane, making its synthesis an attractive target for new antibacterial agents. nih.govosti.gov The inhibition of LpxH disrupts this pathway, leading to bacterial cell death. nih.gov

Detailed structural and mechanistic studies have elucidated how compounds containing the this compound group bind to and inhibit LpxH. Crystal structures of Klebsiella pneumoniae LpxH in complex with inhibitors such as JH-LPH-106 and JH-LPH-107 reveal specific, high-affinity interactions. nih.govacs.org The this compound group itself forms crucial contacts within the enzyme's active site. nih.govacs.org These interactions include perpendicular π–π stacking with the aromatic side chains of two key amino acid residues, Tyrosine 125 (Y125) and Phenylalanine 128 (F128). nih.govacs.org Additionally, the moiety forms hydrogen bonds with the residue Arginine 80 (R80). nih.govacs.org These combined interactions are credited with a significant enhancement of the binding affinity of the inhibitors. nih.govacs.org

The incorporation of this specific moiety into a pyridinyl sulfonyl piperazine (B1678402) scaffold resulted in a dramatic increase in potency. nih.govacs.org For instance, the parent compound, JH-LPH-92, had an IC₅₀ value of 4.6 nM against K. pneumoniae LpxH. nih.govacs.org The addition of the this compound group to create JH-LPH-106 resulted in an approximately 100-fold increase in potency, with an IC₅₀ value of 0.044 nM. nih.govacs.org These compounds proved to be substantially more potent than earlier lead compounds. nih.govacs.org

LpxH Inhibitory Potency of this compound-Containing Compounds

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for key compounds against LpxH from Klebsiella pneumoniae and Escherichia coli, demonstrating the significant potency enhancement conferred by the this compound moiety.

| Compound | Core Structure | Target Enzyme | IC₅₀ (nM) |

|---|---|---|---|

| JH-LPH-92 (Parent Compound) | Pyridinyl Sulfonyl Piperazine | K. pneumoniae LpxH | 4.6 |

| JH-LPH-106 | Indoline with this compound | K. pneumoniae LpxH | 0.044 |

| E. coli LpxH | 0.058 | ||

| JH-LPH-107 | Aniline (B41778) with this compound | K. pneumoniae LpxH | 0.13 |

| E. coli LpxH | 0.13 |

The N-phenylmethanesulfonamide scaffold has been investigated for its ability to modulate the activity of DNA topoisomerase II, a critical enzyme in DNA metabolism and a target for several anticancer drugs. nih.gov The action of topoisomerase II poisons, such as amsacrine (B1665488), involves interactions with both the DNA and the enzyme. nih.gov Research has shown that simple molecules which mimic portions of these drugs can interfere with their activity. nih.gov

Specifically, N-phenylmethanesulfonamide, which structurally resembles the anilino side chain of amsacrine, was found to inhibit the cytotoxicity of amsacrine and its analogues (like asulacrine (B1206946) and DACA) in cultured Lewis lung murine carcinoma cells. nih.gov This inhibitory effect was also observed against the topoisomerase II poison etoposide. nih.gov The modulation of amsacrine's cytotoxicity by this compound was also confirmed in several human cell lines, including Jurkat leukemia, HCT-8 colon, and HT-29 colon cancer cells. nih.gov

These findings suggest that the N-phenylmethanesulfonamide moiety can interfere with the interaction between the topoisomerase II poison and the enzyme itself. nih.gov Further experiments demonstrated that in cultured cells treated with amsacrine, the amount of extractable (non-DNA-bound) topoisomerase II was depleted; however, co-incubation with methyl-N-phenylcarbamate, a related analogue, partially restored the levels of extractable enzyme. nih.gov This supports the hypothesis that these small molecules can modulate the effects of topoisomerase II poisons by directly interacting with the enzyme, likely competing for a binding site that would otherwise be occupied by the drug's side chain. nih.gov

The this compound moiety has been identified as a valuable pharmacophore in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.

Focal Adhesion Kinase (FAK) Inhibition: In the development of FAK inhibitors, the this compound moiety was incorporated into a 7H-pyrrolo[2,3-d]pyrimidine scaffold. doi.org This was part of a rational design strategy to target key interaction regions of the kinase. doi.org The this compound group was specifically introduced to form a hydrogen bond interaction with the aspartate residue (Asp564) of the DFG motif, a critical component of the kinase activation loop. doi.org A compound from this series, 21a, which featured this moiety, demonstrated moderate potency against FAK with an IC₅₀ value of 57.6 nM. doi.org

Mer Kinase Inhibition: The N-methyl benzenesulfonamide (B165840) group was a core component of a pyrazolopyrimidine sulfonamide series developed as potent inhibitors of Mer kinase, a member of the TAM (Tyro3, Axl, Mer) family implicated in oncogenesis. nih.gov Structure-activity relationship (SAR) studies were conducted on a library of compounds where the R1 group was fixed as N-methyl benzenesulfonamide while the R2 group was varied. nih.gov This effort led to the identification of UNC1062, a potent and selective Mer inhibitor with an IC₅₀ of 1.1 nM. nih.gov

PI3K-C2α Inhibition: In a search for selective inhibitors of phosphoinositide 3-kinase C2α (PI3K-C2α), the N-phenylmethanesulfonamide group was a key feature. nih.gov A comparison of the binding modes of two potent compounds showed that the phenyl ring of the N-phenylmethanesulfonamide of one compound (34j) appeared to align with the amide of another (35j), indicating its importance in occupying a specific pocket within the enzyme's catalytic domain. nih.gov

Dual JAK2-HDAC Inhibition: The N-phenylmethanesulfonamide structure has also been used in the design of dual inhibitors targeting both Janus kinase 2 (JAK2) and histone deacetylase (HDAC). acs.org Based on previous findings that N-phenylmethanesulfonamide derivatives exhibited significant JAK2 inhibition, a series of dual inhibitors were designed where an N-cyanomethylbenzamide group was replaced with the N-phenylmethanesulfonamide moiety. acs.org This modification generally led to compounds with improved HDAC1 inhibitory activity while retaining excellent potency against JAK2. acs.org

Rational Design Principles for Modulating Molecular Interactions

The this compound moiety plays a direct and significant role in enhancing binding affinity and specificity through precise molecular interactions within the target's active site. nih.govacs.org Its contribution has been extensively characterized in the context of LpxH inhibition, where its introduction leads to a remarkable increase in potency. nih.govacs.org

The primary contributions of the moiety to the binding affinity for LpxH are:

Perpendicular π–π Stacking: The phenyl group of the moiety engages in favorable π–π stacking interactions with the aromatic side chains of residues Y125 and F128 of the LpxH enzyme. nih.govacs.org This type of interaction is crucial for anchoring the inhibitor within the binding pocket.

Hydrogen Bonding: The sulfonamide portion of the group forms key hydrogen bonds with the side chain of residue R80. nih.govacs.org This specific hydrogen bond further stabilizes the enzyme-inhibitor complex.

The this compound moiety serves as a versatile and effective scaffold in structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity.

In the development of LpxH inhibitors, SAR studies demonstrated that incorporating the this compound moiety into a pyridinyl sulfonyl piperazine backbone was a highly successful strategy. nih.govosti.govacs.org This led to the development of compounds JH-LPH-106 and JH-LPH-107, which exhibit potent antibiotic activity against wild-type Enterobacterales. nih.govresearchgate.netacs.org The success of this design highlights how the moiety can be rationally combined with other structural elements to achieve desired biological activity.

For kinase inhibitors, the N-phenylmethanesulfonamide group has been a focal point for SAR-driven optimization. In the pursuit of FAK inhibitors, introducing this moiety was a key design choice to interact with the DFG motif. doi.org For PI3K-C2α inhibitors, SAR studies on a pteridinone scaffold showed that substitutions on the phenyl ring of the N-phenylmethanesulfonamide group had a significant impact on activity. nih.gov For instance, introducing electron-withdrawing substituents in the meta- and para-positions of the phenyl ring resulted in compounds with inhibitory activity similar to or better than the unsubstituted analog. nih.gov Conversely, an ortho-methyl substitution was not tolerated, leading to a significant loss of activity. nih.gov This demonstrates how fine-tuning the electronic and steric properties of the phenyl ring within the moiety can be used to modulate inhibitor performance.

Furthermore, in the design of dual JAK2-HDAC inhibitors, the N-phenylmethanesulfonamide group was used to replace an N-cyanomethylbenzamide fragment, leading to a new series of compounds with a generally improved profile, particularly regarding HDAC1 inhibition. acs.org This strategic replacement illustrates the utility of the N-phenylmethanesulfonamide moiety as a bioisostere or replacement group for other pharmacophores in the rational design of multi-targeted agents.

Biochemical Pathways Affected by this compound and its Analogues

The biological activity of this compound and its derivatives is rooted in their ability to interfere with critical biochemical processes. Research has particularly highlighted their impact on essential bacterial pathways and their potential to modulate the function of key proteins.

Impact on Essential Bacterial Biosynthetic Pathways, such as Lipid A Biosynthesis